3-Tert-butyl-2-fluoro-4-nitrobenzoate
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Overview
Description
3-Tert-butyl-2-fluoro-4-nitrobenzoate is an organic compound with the molecular formula C11H12FNO4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with tert-butyl, fluoro, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-2-fluoro-4-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of tert-butyl benzoate followed by fluorination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-2-fluoro-4-nitrobenzoate can undergo various chemical reactions, including:
Nitration: Introduction of nitro groups.
Fluorination: Introduction of fluoro groups.
Substitution: Replacement of functional groups on the benzene ring.
Common Reagents and Conditions
Nitration: Concentrated sulfuric acid and nitric acid.
Fluorination: Selectfluor or other fluorinating agents.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while fluorination would introduce fluoro groups at specific positions on the benzene ring .
Scientific Research Applications
3-Tert-butyl-2-fluoro-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Tert-butyl-2-fluoro-4-nitrobenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the fluoro and nitro groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-fluoro-2-nitrobenzoate
- tert-Butyl 4-fluoro-3-nitrobenzoate
Uniqueness
3-Tert-butyl-2-fluoro-4-nitrobenzoate is unique due to the specific positioning of its functional groups, which can significantly influence its chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C11H11FNO4- |
---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
3-tert-butyl-2-fluoro-4-nitrobenzoate |
InChI |
InChI=1S/C11H12FNO4/c1-11(2,3)8-7(13(16)17)5-4-6(9(8)12)10(14)15/h4-5H,1-3H3,(H,14,15)/p-1 |
InChI Key |
OTISLUOIGCCUGW-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1F)C(=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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